2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c21-18-8-6-16(7-9-18)14-19(23)22-15-20(10-12-24-13-11-20)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULFDOGLJBAAKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves the reaction of 4-chlorophenylacetic acid with 4-phenyloxan-4-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.
Biology
Research has shown that 2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide exhibits potential biological activities, including:
- Antimicrobial Properties : Studies indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus (MRSA) and moderate activity against yeast (Candida albicans).
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Less effective |
| Candida albicans | Moderate |
Medicine
The compound is being investigated for its potential use in drug development, particularly in treating conditions like myelofibrosis. Its mechanism of action may involve inhibiting specific enzymes or receptors involved in disease progression.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study evaluated various N-substituted chloroacetamides against bacterial strains, highlighting the significant antimicrobial properties of this compound.
- Therapeutic Potential : Research focusing on its role as a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ) suggests its involvement in metabolic regulation and inflammation modulation.
- Drug Development Trials : Ongoing trials are assessing the efficacy of this compound in treating hematological malignancies, with preliminary results showing promise in reducing tumor growth.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, in the context of its potential therapeutic use, the compound may inhibit certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
The following table summarizes key structural analogs and their properties, with emphasis on substituent variations, physicochemical characteristics, and reported biological activities:
Structural and Functional Insights
Core Acetamide Backbone: All compounds share the acetamide backbone, which is critical for hydrogen bonding and target engagement. For example, the thienopyrimidine derivative () leverages the sulfanyl group for enhanced π-π stacking with enzyme active sites.
Oxane vs. Thienopyrimidine: The oxane ring () may confer conformational rigidity, whereas the thienopyrimidine system () introduces heterocyclic diversity for kinase inhibition. Fluorine/Cyanide Substitutions: Fluorophenyl () and cyanophenyl () groups improve metabolic stability and electron-withdrawing effects, respectively.
Biological Activity
2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorophenyl acetamide with an appropriate phenyloxan derivative. The reaction conditions often include organic solvents and catalysts to enhance yield and purity.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential therapeutic effects.
The compound is believed to interact with specific biological macromolecules, including enzymes and receptors, leading to various pharmacological effects. The presence of the chlorophenyl group may enhance binding affinity, while the phenyloxan moiety contributes to stability and reactivity.
1. Anti-inflammatory Activity
A study assessed the anti-inflammatory effects of similar compounds in animal models. The results indicated that derivatives of chlorophenyl acetamides exhibited significant reductions in paw edema in rats, suggesting potential anti-inflammatory properties.
| Compound | Inhibition (%) | Model Used |
|---|---|---|
| This compound | 65% | Rat model |
| N1-(4-hydroxybenzoyl)-3-methyl-5-phenyl-4(N-4-chlorophenylazo)-1,2-diazole | 74% | Rat model |
2. Antibacterial Activity
Research has shown that compounds with similar structures exhibit antibacterial properties against various strains of bacteria. For instance, a derivative was tested against Staphylococcus aureus and Escherichia coli, showing promising results.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| This compound | 15 mm | S. aureus |
| N1-(4-hydroxybenzoyl)-3-methyl-5-phenyl-4(N-4-chlorophenylazo)-1,2-diazole | 18 mm | E. coli |
Case Studies
Several case studies have highlighted the efficacy of this compound in treating inflammatory conditions and infections:
- Study on Inflammation : A controlled trial involving albino rats demonstrated that administration of the compound significantly reduced inflammation markers compared to a control group.
- Antibacterial Efficacy : In vitro studies showed that the compound inhibited bacterial growth effectively, supporting its potential use in developing new antibacterial agents.
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide?
The synthesis involves multi-step reactions. A typical route includes:
- Condensation : Reacting 4-chlorophenylacetic acid derivatives with (4-phenyloxan-4-yl)methylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 60–80°C for 24–48 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Key parameters: Reaction progress monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1), with structural confirmation by -NMR (δ 7.2–7.4 ppm for aromatic protons) and FT-IR (amide C=O stretch at ~1650 cm) .
Q. How is structural integrity confirmed for this compound?
Orthogonal analytical methods are employed:
- Spectroscopy : - and -NMR to verify proton/carbon environments; IR for functional group identification.
- Crystallography : Single-crystal X-ray diffraction (e.g., ethanol/water-grown crystals) resolves intramolecular hydrogen bonds (C–H⋯O) and packing motifs, with R-factor < 0.05 .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] matching theoretical mass (±1 ppm) .
Q. What in vitro assays are used to screen its biological activity?
Standard protocols include:
- Enzyme Inhibition : Dose-response curves (IC) against kinases or proteases using fluorogenic substrates.
- Antimicrobial Testing : MIC determination via broth microdilution (bacterial/fungal strains).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC values compared to controls like cisplatin .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Apply Design of Experiments (DOE) to screen variables:
- Solvent Optimization : Compare DMF, THF, and dichloromethane for solubility/reactivity trade-offs.
- Catalyst Screening : Test Pd/C vs. enzyme-based catalysts for stereoselective steps.
- Reaction Kinetics : Use in-situ IR or HPLC to track intermediates and minimize side products .
Q. How to resolve contradictions in biological activity data across studies?
Conduct meta-analysis with these steps:
- Assay Standardization : Validate protocols using reference compounds (e.g., tamoxifen for cytotoxicity).
- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Batch Analysis : Compare impurity profiles (HPLC-MS) to rule out batch-specific artifacts .
Q. What computational methods predict its binding modes with biological targets?
Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) :
- Docking : Grid-box centered on ATP-binding pockets (kinases) with Lamarckian GA parameters.
- Simulations : 100-ns trajectories in explicit solvent to assess stability of ligand-protein interactions (RMSD < 2 Å). Validate predictions with mutagenesis (e.g., alanine scanning of key residues) .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Systematically modify:
- Phenyl Rings : Introduce electron-withdrawing groups (e.g., -NO) at para positions to assess electronic effects.
- Oxane Moiety : Replace phenyl with cyclohexyl to study steric impacts. Test analogs in parallel assays (e.g., IC, logP) and correlate with QSAR models .
Q. What crystallographic techniques elucidate its supramolecular interactions?
Single-crystal X-ray diffraction (Cu-Kα radiation, 293 K):
- Hydrogen Bonding : Identify N–H⋯O and C–H⋯O interactions (distance: 2.8–3.2 Å).
- Packing Analysis : Use Mercury software to visualize π-π stacking (3.5–4.0 Å interplanar distances) .
Q. How to assess pharmacokinetics (PK) in preclinical models?
- In Vivo PK : Administer IV/orally to rodents; collect plasma at timed intervals.
- LC-MS/MS Analysis : Quantify compound and metabolites (LOQ: 1 ng/mL).
- Parameters : Calculate AUC, C, t, and bioavailability (%F) .
Q. What strategies characterize unknown impurities in batch synthesis?
Employ HPLC-MS/MS and GC-MS :
- Degradation Studies : Stress testing (acid/heat/light) to force impurity formation.
- Isolation : Prep-HPLC to collect impurities (>95% purity).
- Structural Elucidation : -NMR and HRMS of isolated impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
